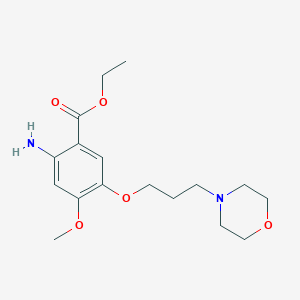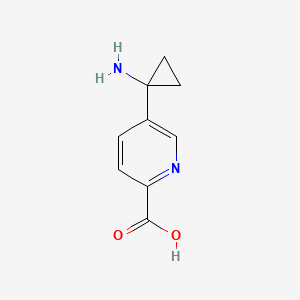
5-(1-Aminocyclopropyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminocyclopropyl)picolinic acid is an organic compound that features a picolinic acid moiety substituted with an aminocyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminocyclopropyl)picolinic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.
化学反応の分析
Types of Reactions
5-(1-Aminocyclopropyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminocyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
科学的研究の応用
5-(1-Aminocyclopropyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-(1-Aminocyclopropyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent .
類似化合物との比較
Similar Compounds
Similar compounds include picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share a pyridine ring with a carboxylic acid group but differ in the position of the carboxyl group and other substituents .
Uniqueness
5-(1-Aminocyclopropyl)picolinic acid is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, setting it apart from other picolinic acid derivatives.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
5-(1-aminocyclopropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(3-4-9)6-1-2-7(8(12)13)11-5-6/h1-2,5H,3-4,10H2,(H,12,13) |
InChIキー |
FAJYNDFGRIAMSE-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CN=C(C=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)

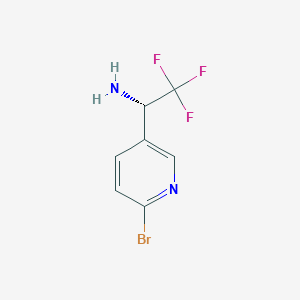

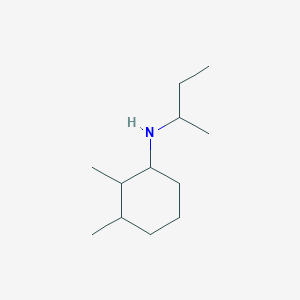

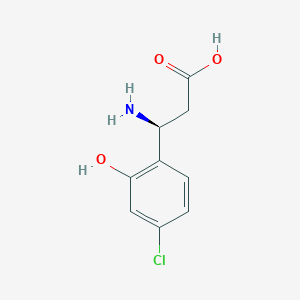
![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)
![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)


![6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15232847.png)
